molecular formula C11H12N2O4 B12727659 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- CAS No. 134924-75-7

2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-

Cat. No.: B12727659
CAS No.: 134924-75-7
M. Wt: 236.22 g/mol
InChI Key: MDYAMFZTJXNFKN-SOFGYWHQSA-N
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Description

1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is a complex organic compound that belongs to the class of heterocyclic compounds It features a uracil core with various substituents, including a furan ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a uracil precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring and uracil core can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-hydroxy-3(2H)-furanone: A related compound with a furan ring and hydroxyl group, known for its flavor and fragrance properties.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another similar compound with applications in food and fragrance industries.

Uniqueness

1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is unique due to its specific substitution pattern and the presence of both a uracil core and a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

134924-75-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+

InChI Key

MDYAMFZTJXNFKN-SOFGYWHQSA-N

Isomeric SMILES

CN1C(/C(=C\C2=CC=CO2)/C(=O)N(C1=O)C)O

Canonical SMILES

CN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O

Origin of Product

United States

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